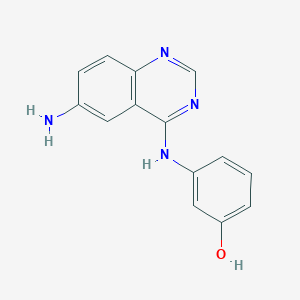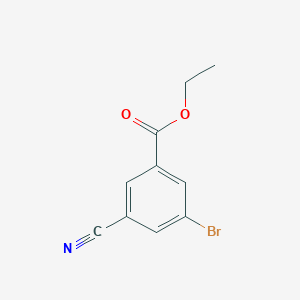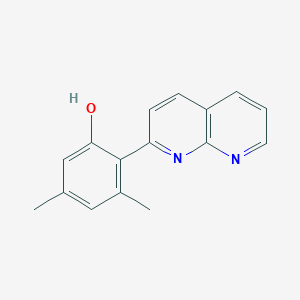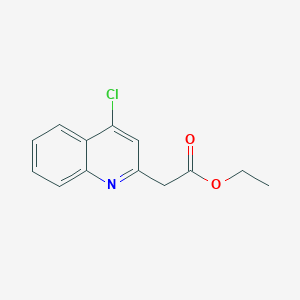
Ethyl 2-(4-chloroquinolin-2-yl)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-(4-chloroquinolin-2-yl)acetate is a chemical compound with the molecular formula C13H12ClNO2 and a molecular weight of 249.69 g/mol . It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its applications in various fields, including pharmaceuticals and chemical research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(4-chloroquinolin-2-yl)acetate typically involves the reaction of 4-chloroquinoline with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures . The reaction can be summarized as follows:
- Dissolve 4-chloroquinoline in DMF.
- Add potassium carbonate to the solution.
- Introduce ethyl bromoacetate to the reaction mixture.
- Heat the mixture to the desired temperature and maintain it for a specific duration.
- After completion, cool the reaction mixture and extract the product using an appropriate solvent.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production and minimize human error.
化学反应分析
Types of Reactions
Ethyl 2-(4-chloroquinolin-2-yl)acetate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group in the quinoline ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction Reactions: Reduction of the compound can lead to the formation of dihydroquinoline derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like tetrahydrofuran (THF) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like ethanol or THF.
Major Products Formed
Substitution: Formation of quinoline derivatives with various substituents.
Oxidation: Formation of quinoline N-oxides or carboxylic acid derivatives.
Reduction: Formation of dihydroquinoline derivatives.
科学研究应用
Ethyl 2-(4-chloroquinolin-2-yl)acetate has several scientific research applications:
作用机制
The mechanism of action of Ethyl 2-(4-chloroquinolin-2-yl)acetate is primarily related to its ability to interact with biological targets. The compound can bind to specific enzymes or receptors, leading to inhibition or activation of various biochemical pathways . For example, its quinoline moiety can intercalate with DNA, disrupting replication and transcription processes, which is a common mechanism for its anticancer activity .
相似化合物的比较
Similar Compounds
2-Chloroquinoline-3-carbaldehyde: Another quinoline derivative with similar chemical properties.
Ethyl 2-(2-chloroquinolin-3-yl)acetate: A structural isomer with different substitution patterns on the quinoline ring.
4-Chloroquinoline-3-carboxylic acid: A related compound with a carboxylic acid functional group instead of an ester.
Uniqueness
Ethyl 2-(4-chloroquinolin-2-yl)acetate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ester functional group allows for further chemical modifications, making it a versatile intermediate in synthetic chemistry .
属性
分子式 |
C13H12ClNO2 |
|---|---|
分子量 |
249.69 g/mol |
IUPAC 名称 |
ethyl 2-(4-chloroquinolin-2-yl)acetate |
InChI |
InChI=1S/C13H12ClNO2/c1-2-17-13(16)8-9-7-11(14)10-5-3-4-6-12(10)15-9/h3-7H,2,8H2,1H3 |
InChI 键 |
VEYZUDAUAVCEPZ-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)CC1=NC2=CC=CC=C2C(=C1)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[3-(2-Hydroxy-ethoxy)-naphthalen-2-yloxy]-ethanol](/img/structure/B15066291.png)

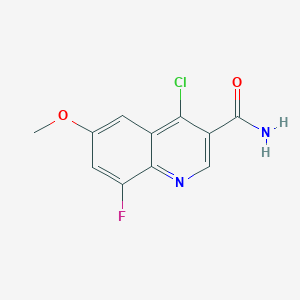
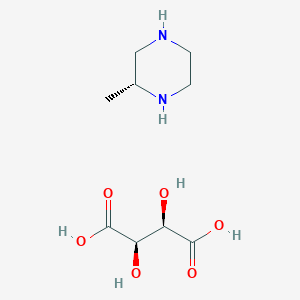


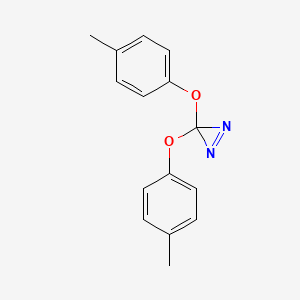


![N-(2-Azabicyclo[2.2.1]heptan-6-yl)pyrrolo[1,2-c]pyrimidine-3-carboxamide](/img/structure/B15066350.png)
